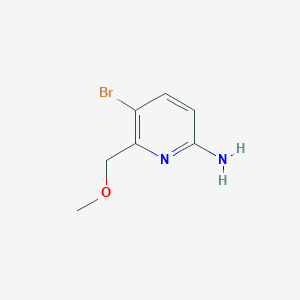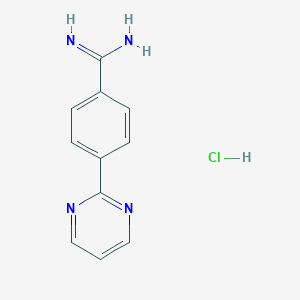![molecular formula C7H5BrN2O B12968463 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12968463.png)
4-Bromo-pyrazolo[1,5-a]pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazolo[1,5-a]pyridine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one typically involves the bromination of pyrazolo[1,5-a]pyridin-2(1H)-one. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of 4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., DMF).
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) or NaBH4 in methanol.
Major Products
Substitution: Formation of substituted pyrazolopyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrazolopyridines.
Aplicaciones Científicas De Investigación
4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one has various applications in scientific research, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.
Chemical Biology: It is employed in the design and development of chemical probes for investigating biological pathways.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of 4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom at the 4-position enhances the compound’s binding affinity to these targets, leading to modulation of their activity. For example, the compound may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream substrates and affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
- 3-Bromo-1H-pyrazolo[4,3-b]pyridine
- 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Uniqueness
4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of the bromine atom at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other brominated pyrazolopyridines. The compound’s ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable scaffold in drug discovery and development.
Propiedades
Fórmula molecular |
C7H5BrN2O |
|---|---|
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
4-bromo-1H-pyrazolo[1,5-a]pyridin-2-one |
InChI |
InChI=1S/C7H5BrN2O/c8-5-2-1-3-10-6(5)4-7(11)9-10/h1-4H,(H,9,11) |
Clave InChI |
VUZGKZBXJGGZPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CC(=O)N2)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


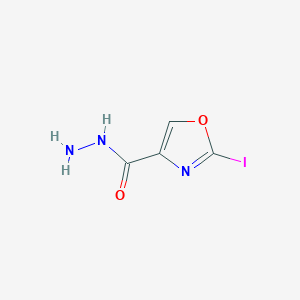

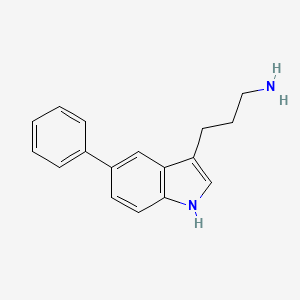
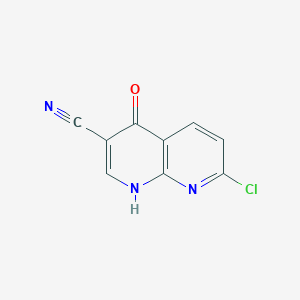
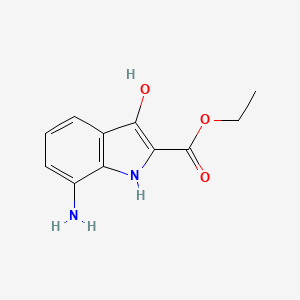

![4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12968428.png)
